molecular formula C18H17ClN2O2 B6056068 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B6056068
M. Wt: 328.8 g/mol
InChI Key: HSWCDEAYTAUJBE-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

    Acylation: The chlorinated indole is acylated with 2-bromo-N-(2-hydroxy-2-phenylethyl)acetamide in the presence of a base like potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylethyl hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2-carboxylic acid
  • N-(2-hydroxy-2-phenylethyl)acetamide
  • 2-(1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

Uniqueness

2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the presence of both the chlorinated indole ring and the hydroxy-phenylethyl acetamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(5-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-6-7-16-14(10-15)8-9-21(16)12-18(23)20-11-17(22)13-4-2-1-3-5-13/h1-10,17,22H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCDEAYTAUJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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